1-ethyl-5-methyl-4-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Advanced Organic Chemistry

Pyrazoles are a significant class of five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. orientjchem.orgroyal-chem.com This arrangement imparts a unique combination of chemical properties, including aromaticity, which contributes to their stability. orientjchem.org The pyrazole nucleus is a versatile scaffold found in a multitude of compounds with diverse applications. nih.govglobalresearchonline.net

In the realm of advanced organic chemistry, pyrazoles are valued as synthetic intermediates for creating more complex molecular architectures. nih.govmdpi.com Their structure, featuring both a pyrrole-like (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom, allows for a wide range of chemical modifications. mdpi.com Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The reactivity can be further tuned by the presence of various substituents on the ring. The diverse biological activities exhibited by pyrazole derivatives have established them as crucial components in medicinal chemistry, leading to the development of numerous pharmaceutical agents. royal-chem.comnih.govorientjchem.org Furthermore, their applications extend to agrochemicals, dyes, and materials science. royal-chem.comglobalresearchonline.netmdpi.com

Significance of Nitropyrazole Derivatives in Contemporary Chemical Research

The introduction of a nitro group (–NO₂) onto the pyrazole ring gives rise to nitropyrazole derivatives, a subclass of compounds with distinct and powerful characteristics. These compounds are noted for their thermal stability, and resistance to oxidation and hydrolysis. nih.gov The presence of the electron-withdrawing nitro group significantly alters the electronic properties of the pyrazole ring, influencing its reactivity and physical properties.

A primary area of contemporary research for nitropyrazole derivatives is in the field of energetic materials. nih.gov The high nitrogen content and the oxygen provided by the nitro group can lead to a favorable oxygen balance, which is a critical factor for detonation performance. nih.gov Researchers actively explore the synthesis of various nitropyrazoles, including dinitro and trinitro derivatives, to develop new high-energy-density materials (HEDMs). nih.gov Beyond energetics, nitropyrazoles serve as important intermediates in the synthesis of other functionalized pyrazoles, such as aminopyrazoles, which are created through the reduction of the nitro group. mdpi.com This versatility makes nitropyrazoles a cornerstone for accessing a wide array of pyrazole-based compounds for various chemical and pharmacological studies. nih.govresearchgate.net

Structural Context of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole within the Pyrazole Class

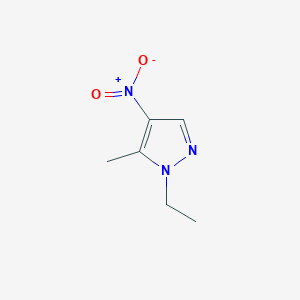

The structure of this compound is defined by the specific arrangement of its constituent groups on the pyrazole core. The nomenclature indicates:

1-ethyl: An ethyl group (–CH₂CH₃) is attached to the nitrogen atom at position 1.

5-methyl: A methyl group (–CH₃) is attached to the carbon atom at position 5.

4-nitro: A nitro group (–NO₂) is attached to the carbon atom at position 4.

In pyrazole chemistry, the location of substituents on the ring is critical, leading to various positional isomers with different properties. For nitropyrazoles, the nitro group can be introduced at different carbon positions (C3, C4, or C5). The synthesis of 4-nitropyrazoles is common, as the C4 position is often susceptible to electrophilic nitration. globalresearchonline.net

Table 1: Properties of Mononitropyrazole Isomers

| Compound | Density (g·cm⁻³) | Melting Point (°C) |

| 3-Nitropyrazole | 1.57 | 174–175 |

| 4-Nitropyrazole | 1.52 | 163–165 |

Data sourced from a review on nitrated-pyrazoles. nih.gov

Aromaticity: The pyrazole ring is an aromatic system. It is a planar, cyclic molecule with a continuous ring of p-orbitals and adheres to Hückel's rule (4n+2 π electrons). This aromatic character is a major contributor to the relative stability of the pyrazole core. orientjchem.org The degree of aromaticity can be influenced by the nature and position of substituents. ias.ac.in Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS), are often used to quantify the aromaticity of such heterocyclic systems. Negative NICS values are typically indicative of aromatic character. ias.ac.inearthlinepublishers.com

Tautomerism: A key feature of pyrazole chemistry is tautomerism, which involves the migration of a proton. nih.gov For an unsubstituted or C-substituted pyrazole, annular tautomerism occurs where the proton on a nitrogen atom can move to the adjacent nitrogen atom. nih.govmdpi.com

However, in the case of this compound, the presence of the ethyl group on the nitrogen at the N1 position prevents this typical annular tautomerism. The N1 position is "fixed" by the alkyl substituent, meaning the molecule does not readily interconvert to a 2-ethyl isomer. While tautomerism is a critical consideration for many pyrazole derivatives, particularly those with an N-H bond, it is not a dynamic equilibrium for N1-substituted pyrazoles like the compound . nih.govearthlinepublishers.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)6(4-7-8)9(10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTMVJNKTKVOLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290242 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-30-6 | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 1 Ethyl 5 Methyl 4 Nitro 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocyclic Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring.

In general, the pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and, therefore, the preferred site for substitution. scribd.comquora.com Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation, all of which typically occur at the C4 position. scribd.com

However, in the case of 1-ethyl-5-methyl-4-nitro-1H-pyrazole, the C4 position is already occupied by a nitro group. This group is strongly deactivating, meaning it withdraws electron density from the pyrazole ring, making further electrophilic substitution reactions on the ring highly unfavorable under standard conditions. The presence of the electron-donating ethyl and methyl groups at N1 and C5, respectively, slightly counteracts this deactivation but is generally insufficient to promote further electrophilic attack on the already electron-deficient ring.

| Electrophilic Substitution on Pyrazole | |

|---|---|

| Typical Reaction | Nitration |

| Reagents | HNO₃ + H₂SO₄ |

| Electrophile | NO₂⁺ |

| Position of Attack | C4 |

| Product for Unsubstituted Pyrazole | 4-Nitropyrazole |

| Reactivity of this compound | Deactivated towards further electrophilic substitution |

Pyrazoles are basic compounds and can be protonated by strong acids to form pyrazolium (B1228807) cations. nih.gov The N2 nitrogen is typically the site of protonation. In this compound, protonation would lead to the formation of the 1-ethyl-5-methyl-4-nitro-1H-pyrazolium cation. This protonation can influence the reactivity of the molecule, potentially making the ring even more resistant to electrophilic attack but could, in some cases, activate it towards certain nucleophilic reactions. The formation of pyrazolium salts can be achieved by reacting the pyrazole with a strong acid like HCl. nih.gov

The electron-deficient nature of the pyrazole ring in this compound, exacerbated by the C4-nitro group, makes it a potential target for nucleophilic attack. While the pyrazole ring itself is generally stable, highly activated pyrazoles can undergo nucleophilic substitution or even ring-opening reactions.

In systems with multiple nitro groups, such as 3,4,5-trinitropyrazole, the nitro group at the C4 position can be displaced by nucleophiles. uni-muenchen.de This suggests that under forcing conditions or with strong nucleophiles, the nitro group in this compound could potentially be substituted.

Ring-opening of the pyrazole core is a less common reaction but can occur under specific conditions, for instance, in the presence of strong bases or upon reaction with certain reagents that induce ring cleavage. rsc.org However, there is no specific literature detailing the ring-opening mechanisms for this compound.

Electrophilic Substitution Reactions on the Pyrazole Ring

Transformations of the Nitro Group

The nitro group at the C4 position is the most reactive site for functional group transformations in this compound.

The most common and synthetically useful transformation of a nitro group on an aromatic ring is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), or other chemical reducing agents. nih.govresearchgate.net The resulting 4-amino-1-ethyl-5-methyl-1H-pyrazole is a versatile intermediate for the synthesis of other functionalized pyrazoles. arkat-usa.org For example, the amino group can be diazotized and subsequently replaced by a variety of other functional groups. rsc.orgresearchgate.net

| Transformation of the Nitro Group | |

|---|---|

| Reaction | Reduction to an Amino Group |

| Typical Reagents | H₂/Pd-C, Sn/HCl, Fe/HCl |

| Product | 4-Amino-1-ethyl-5-methyl-1H-pyrazole |

| Further Reactions of the Amino Group | Diazotization, Acylation, Alkylation |

As mentioned in section 3.1.2, nucleophilic aromatic substitution of the nitro group is another potential transformation, particularly in highly activated systems. For this compound, this would likely require strong nucleophiles and potentially harsh reaction conditions due to the presence of only one activating nitro group. osti.gov

Reduction to Amino Derivatives

The conversion of the nitro group in this compound to a primary amino group is a pivotal transformation, yielding the versatile synthetic intermediate, 1-ethyl-5-methyl-4-amino-1H-pyrazole. This reduction can be accomplished through various methods, each with its own set of advantages regarding chemoselectivity, reaction conditions, and scalability. While specific experimental data for the reduction of this compound is not extensively documented in publicly available literature, the following methodologies are standard for the reduction of related 4-nitropyrazole derivatives and are expected to be applicable.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), under a hydrogen atmosphere. The process is known for its high yields and clean reaction profiles, with the primary byproduct being water. For the reduction of a substituted nitropyrazole like this compound, catalytic hydrogenation would be expected to proceed smoothly to afford 1-ethyl-5-methyl-4-amino-1H-pyrazole.

Table 1: Representative Conditions for Catalytic Hydrogenation of 4-Nitropyrazoles

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol | 25-50 | 1-5 | >90 |

| PtO₂ | H₂ gas | Methanol | 25 | 1 | >95 |

| Raney Ni | H₂ gas | Ethyl Acetate | 50-80 | 5-10 | 85-95 |

Note: This table presents generalized conditions for the catalytic hydrogenation of 4-nitropyrazole derivatives. Specific conditions for this compound may vary.

The reduction of aromatic nitro compounds using metals in acidic media is a classic and robust method. Reagents such as tin (Sn) or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for this transformation. The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, with the acid providing the necessary protons. While effective, this method can sometimes lack the chemoselectivity of catalytic hydrogenation and may require harsher reaction conditions. The workup procedure typically involves neutralization of the acidic reaction mixture to liberate the free amine. This method is generally applicable to a wide range of nitroarenes, including nitropyrazoles. nih.gov

Table 2: Typical Conditions for Metal-Mediated Reduction of 4-Nitropyrazoles

| Metal | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Sn | conc. HCl | Ethanol | 70-100 | 2-6 | 70-90 |

| Zn | Acetic Acid | Water/Ethanol | 80-110 | 3-8 | 65-85 |

Note: This table provides illustrative conditions for the metal-mediated reduction of 4-nitropyrazole analogues. Optimal conditions for this compound would require experimental determination.

Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) as a hydrogen source in the presence of a metal catalyst, such as palladium on carbon (Pd/C), offers a convenient alternative to using gaseous hydrogen. nih.govorganic-chemistry.org This method is often performed at elevated temperatures in a protic solvent like ethanol. The reaction is typically rapid and efficient, providing high yields of the corresponding amine. nih.govorganic-chemistry.org This approach is particularly advantageous for its operational simplicity and is well-suited for the reduction of various functionalized nitroarenes, including halogenated derivatives where selective reduction of the nitro group is desired. nih.govorganic-chemistry.org

Table 3: Illustrative Conditions for Hydrazine-Activated Reduction of 4-Nitropyrazoles

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | Hydrazine hydrate | Ethanol | 60-80 | 1-4 | 85-98 |

| Raney Ni | Hydrazine hydrate | Methanol | 50-70 | 2-6 | 80-95 |

Note: The conditions presented are representative for the hydrazine-activated reduction of substituted nitropyrazoles. Specific parameters for this compound may differ.

A metal-free approach for the reduction of nitro compounds involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, such as triethylamine (B128534) or diisopropylethylamine. nih.govunimi.it This system generates a powerful reducing agent in situ, which can efficiently convert both aromatic and aliphatic nitro groups to primary amines under mild conditions. nih.govunimi.it The reaction is known for its high chemoselectivity, tolerating a wide range of other functional groups. organic-chemistry.org This method presents a valuable alternative to metal-based reductions, particularly when substrate sensitivity is a concern. nih.gov

Table 4: General Conditions for Trichlorosilane-Mediated Reduction of Nitroarenes

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| HSiCl₃ | Triethylamine | Dichloromethane (B109758) | 0-25 | 1-3 | >90 |

| HSiCl₃ | Diisopropylethylamine | Acetonitrile | 0-25 | 1-3 | >90 |

Note: This table outlines general conditions for the trichlorosilane-mediated reduction of nitroarenes. The application to this compound would require specific optimization.

Recent advancements in reduction methodologies have introduced boron-containing reagents, such as tetrahydroxydiboron (B82485) (B₂(OH)₄), as effective agents for the reduction of nitroarenes. organic-chemistry.org These reactions are often performed under metal-free conditions and can be carried out in environmentally benign solvents like water. organic-chemistry.org The use of an organocatalyst, such as 4,4′-bipyridyl, can significantly accelerate the reduction. researchgate.net This method is characterized by its mild reaction conditions and high functional group tolerance. organic-chemistry.orgresearchgate.net

Table 5: Representative Conditions for Boron-Containing Reagent Reduction of Nitroarenes

| Boron Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| B₂(OH)₄ | 4,4′-Bipyridyl | Water | 25 | 0.5-2 | 85-95 |

| B₂(pin)₂ | KOtBu | Ethanol | 80-110 | 6-12 | 70-90 |

Note: This table provides examples of conditions for the reduction of nitroarenes using boron-containing reagents. The specific application to this compound has not been explicitly reported.

Nitro Group Rearrangements in Pyrazole Systems

The rearrangement of a nitro group on a pyrazole ring is a known phenomenon, particularly the thermal or acid-catalyzed migration of an N-nitro group to a carbon atom of the ring. acs.org For C-nitropyrazoles, such as this compound, the nitro group is generally stable under typical reaction conditions. However, under forcing conditions, such as high temperatures or strong acids, rearrangement is a theoretical possibility, although not commonly observed for 4-nitropyrazoles. The most studied rearrangements in pyrazole chemistry involve the migration of a nitro group from the N1 position to the C3 or C5 positions. Given the substitution pattern of this compound, a rearrangement would likely require significant activation energy and may not be a facile process. Theoretical studies on N-nitropyrazole rearrangements suggest a nih.govrsc.org sigmatropic shift mechanism. researchgate.net For a C-nitropyrazole, any potential rearrangement would likely proceed through a more complex pathway, possibly involving ring-opening and closing steps, but such transformations are not well-documented for 4-nitropyrazole systems.

Reactivity of Methyl and Ethyl Substituents

The alkyl groups attached to the pyrazole ring, particularly the C5-methyl group, are susceptible to a variety of chemical transformations. The electron-withdrawing nature of the adjacent nitro group and the pyrazole ring can influence the reactivity of these substituents.

The oxidation of alkyl groups on heterocyclic rings is a common strategy for introducing new functional groups. While specific studies on the oxidation of the methyl and ethyl groups of this compound are not extensively documented, analogies can be drawn from the oxidation of similar alkyl-substituted aromatic and heteroaromatic systems.

For instance, the site-selective electrooxidation of methylarenes to aromatic acetals has been reported for various benzoheterocycles. nih.gov This method demonstrates that under specific electrochemical conditions, a methyl group on a heterocyclic ring can be oxidized. It is plausible that the methyl group at the C5 position of this compound could undergo similar oxidation to afford a formyl group or a carboxylic acid derivative under appropriate oxidizing conditions. The presence of the nitro group would likely influence the reaction conditions required.

Common oxidizing agents that could potentially be employed for the oxidation of the alkyl side chains include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and ruthenium tetroxide (RuO₄). The reaction conditions, such as solvent and temperature, would need to be carefully controlled to achieve selective oxidation of the alkyl groups without affecting the pyrazole ring or the nitro group.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | KMnO₄ or CrO₃ | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid |

Note: The feasibility and selectivity of these reactions would require experimental verification.

Beyond oxidation, the alkyl substituents of this compound can be functionalized through other reactions such as halogenation and dehydrogenation.

Halogenation: Halogenation of alkyl groups on aromatic rings can often be achieved via free radical mechanisms, typically using N-halosuccinimides (NXS) in the presence of a radical initiator. researchgate.net It is conceivable that the methyl and ethyl groups of the target molecule could be halogenated under such conditions to introduce chloro, bromo, or iodo substituents. The resulting haloalkylpyrazoles would be valuable intermediates for further nucleophilic substitution reactions. While the halogenation of the pyrazole ring itself, particularly at the C4 position, is well-documented, the selective halogenation of the alkyl side chains would depend on the reaction conditions. researchgate.netresearchgate.netbeilstein-archives.org

Dehydrogenation: The dehydrogenation of alkyl chains to form alkenes is another potential transformation. Catalytic dehydrogenation methods, often employing transition metal catalysts, could potentially convert the ethyl group into a vinyl group. researchgate.netmdpi.commdpi.com The resulting vinylpyrazole would be a versatile building block for various addition and polymerization reactions.

Other Ring Transformations and Derivatizations

The pyrazole ring and its substituents can participate in various reactions to form more complex heterocyclic systems.

The methyl group at the C5 position of this compound, being adjacent to the electron-withdrawing pyrazole ring and nitro group, may exhibit sufficient acidity to be deprotonated by a strong base. The resulting carbanion could then act as a nucleophile in condensation reactions with carbonyl compounds, such as aldehydes and ketones. fiveable.mepressbooks.pub This type of reaction, analogous to the aldol (B89426) or Knoevenagel condensation, would lead to the formation of new carbon-carbon bonds and the introduction of a β-hydroxyalkyl or an α,β-unsaturated carbonyl moiety at the C5 position. researchgate.net

Table 2: Potential Condensation Products with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Base | Potential Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | Strong base (e.g., LDA) | β-Hydroxy- or α,β-unsaturated phenyl derivative |

Note: These reactions are hypothetical and would require experimental validation to determine their feasibility and outcomes.

The functionalized derivatives of this compound, obtained from the reactions described above, can serve as precursors for the synthesis of fused heterocyclic systems. For example, a derivative with a functionalized alkyl chain at the C5 position could undergo intramolecular cyclization with a suitable group on the pyrazole ring or an adjacent substituent.

If the C5-methyl group is first oxidized to a carboxylic acid, it could then be converted to an acyl halide or an ester. Subsequent reaction with a binucleophile could lead to the formation of a new ring fused to the pyrazole core. Similarly, a haloalkyl derivative at C5 could undergo intramolecular cyclization via nucleophilic substitution. The synthesis of fused pyrazole systems, such as pyrazolopyridines and indazoles, often involves the cyclization of appropriately substituted pyrazole precursors. mdpi.com

The strategic functionalization of the alkyl substituents of this compound opens up avenues for the construction of novel and complex fused heterocyclic compounds with potential applications in various fields of chemistry.

Spectroscopic and Structural Characterization of 1 Ethyl 5 Methyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

¹H NMR Spectral Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 1-ethyl-5-methyl-4-nitro-1H-pyrazole is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing nature of the nitro group and the aromatic character of the pyrazole (B372694) ring would significantly influence the chemical shifts (δ) of the protons.

The anticipated signals are:

Pyrazole Ring Proton (C3-H): A single proton is attached to the C3 position of the pyrazole ring. Due to the aromaticity of the ring and the strong deshielding effect of the adjacent nitro group at C4, this proton is expected to appear as a singlet in the downfield region of the spectrum.

Ethyl Group (N1-CH₂CH₃): The ethyl group attached to the N1 position of the pyrazole ring would present as two distinct signals. The methylene (B1212753) protons (-CH₂-) would appear as a quartet, shifted downfield due to their proximity to the electronegative nitrogen atom of the pyrazole ring. The methyl protons (-CH₃) of the ethyl group would appear as a triplet in the upfield region.

Methyl Group (C5-CH₃): The methyl group at the C5 position is attached directly to the pyrazole ring. These three protons would give rise to a singlet. Its chemical shift would be influenced by the ring's aromatic current and the ethyl group at the adjacent nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrazole C3-H | Downfield | Singlet (s) |

| Ethyl -CH₂- | Moderately Downfield | Quartet (q) |

| Methyl C5-CH₃ | Mid-field | Singlet (s) |

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals corresponding to the seven carbon atoms are expected.

The anticipated signals are:

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, and C5). The carbon atom C4, bearing the nitro group, would be significantly shifted downfield. The chemical shifts of C3 and C5 would also be in the aromatic region, influenced by the nitrogen atoms and the substituents.

Ethyl Group Carbons: The two carbon atoms of the ethyl group (-CH₂- and -CH₃) would produce two separate signals in the upfield region of the spectrum. The methylene carbon, being closer to the nitrogen atom, would appear further downfield than the terminal methyl carbon.

Methyl Group Carbon: The carbon of the methyl group at C5 would generate a single signal in the upfield region.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | Aromatic Region |

| Pyrazole C4 | Aromatic Region (Downfield) |

| Pyrazole C5 | Aromatic Region |

| Ethyl -CH₂- | Aliphatic Region (Downfield) |

| Methyl C5-CH₃ | Aliphatic Region (Upfield) |

Multinuclear NMR Studies (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the three distinct nitrogen atoms in the molecule: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the nitrogen of the nitro group (-NO₂). The chemical shifts would be highly sensitive to the hybridization and substitution pattern. The N1 nitrogen, substituted with an ethyl group, would have a different chemical shift from the N2 nitrogen. The nitrogen of the nitro group would be expected to have a characteristic chemical shift in a distinct region of the ¹⁵N NMR spectrum.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.

Identification of Key Functional Group Vibrations (e.g., Nitro Group, Pyrazole Ring)

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands.

Key expected vibrations include:

Nitro Group (NO₂): The nitro group is expected to show two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. These bands are a hallmark of nitro compounds.

Pyrazole Ring: The vibrations of the pyrazole ring would appear in the fingerprint region. C=N and C=C stretching vibrations within the aromatic ring are expected in the 1400-1650 cm⁻¹ region. C-H stretching of the proton on the pyrazole ring would likely be observed above 3000 cm⁻¹.

Aliphatic C-H Bonds: The C-H stretching vibrations of the ethyl and methyl groups would result in absorption bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups would appear in the 1375-1465 cm⁻¹ range.

Table 3: Predicted Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Pyrazole C=N, C=C | Ring Stretch | 1650 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound.

For this compound (Molecular Formula: C₆H₉N₃O₂), the molecular weight is approximately 169.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 169.

The fragmentation pattern would likely involve the loss of characteristic neutral fragments:

Loss of the nitro group (NO₂; 46 Da), leading to a fragment ion at m/z 123.

Loss of a nitroso group (NO; 30 Da) or an oxygen atom (O; 16 Da).

Fragmentation of the ethyl group, such as the loss of an ethyl radical (•CH₂CH₃; 29 Da) resulting in an ion at m/z 140, or the loss of ethene (C₂H₄; 28 Da) via rearrangement.

Cleavage of the pyrazole ring structure, which can lead to a complex pattern of smaller fragment ions. The fragmentation of substituted pyrazoles often involves the loss of HCN (27 Da). researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Mass (Da) | Predicted m/z |

|---|---|---|

| [M]⁺ | 169 | 169 |

| [M-NO₂]⁺ | 46 | 123 |

| [M-C₂H₅]⁺ | 29 | 140 |

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of compounds through the analysis of their fragmentation patterns. For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives is influenced by the nature and position of their substituents. researchgate.net In the mass spectrum of this compound, fragmentation would likely proceed through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant fragment ion at [M-46]+. miamioh.edu Other expected fragmentation patterns include the loss of the ethyl group ([M-29]+) and the methyl group ([M-15]+). The relative abundance of these fragment ions provides valuable information for structural elucidation. youtube.com The most stable fragment often appears as the base peak in the spectrum. youtube.com For instance, the fragmentation of 1-methyl-4-nitropyrazole shows distinct pathways, including the loss of the nitro group and subsequent ring rearrangements. researchgate.net

| Ion | Proposed Identity | Significance |

| M+ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M-29]+ | Loss of ethyl group (•C₂H₅) | Indicates the presence of an ethyl substituent. |

| [M-46]+ | Loss of nitro group (•NO₂) | Characteristic fragmentation for nitro compounds. |

| [M-15]+ | Loss of methyl group (•CH₃) | Indicates the presence of a methyl substituent. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformation and Torsion Angles

The solid-state conformation of this compound is defined by the spatial relationship between the pyrazole ring and its substituents. The pyrazole ring itself is expected to be essentially planar. The orientation of the ethyl and nitro groups relative to this ring is described by torsion angles.

In related structures, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the substituent groups are often twisted out of the plane of the pyrazole ring. bohrium.com For nitro-substituted pyrazoles, the nitro group may be slightly rotated from the plane of the heterocyclic ring. mdpi.com For example, in the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, key conformational differences between two crystallographically distinct molecules are highlighted by variations in their torsion angles. nih.gov Similarly, the dihedral angle between the pyrazole ring and adjacent phenyl rings in N-phenylpyrazole derivatives can vary significantly, indicating rotational freedom around the N-C bond. bg.ac.rs

| Parameter | Description | Expected Finding for this compound |

| Pyrazole Ring | Planarity | The five-membered pyrazole ring is expected to be nearly planar. |

| C-N-C-C (Ethyl) | Torsion Angle | Defines the orientation of the ethyl group relative to the pyrazole ring. |

| C-C-N-O (Nitro) | Torsion Angle | Defines the twist of the nitro group relative to the pyrazole ring plane. |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing of this compound would likely be dominated by weaker interactions such as van der Waals forces and potentially weak C-H···O hydrogen bonds. In similar pyrazole structures, C-H···O and C-H···π interactions have been shown to stabilize the crystal packing. bohrium.com For instance, the crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is stabilized by C–H···O interactions and weak π–π interactions between neighboring phenyl rings. bg.ac.rs

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the compound's purity and elemental composition. The molecular formula for this compound is C₆H₉N₃O₂.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.01 | 6 | 72.06 | 46.45% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.84% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.09% |

| Oxygen | O | 16.00 | 2 | 32.00 | 20.62% |

| Total | 155.18 | 100.00% |

Experimental values from elemental analysis for a pure sample of this compound are expected to be in close agreement with these calculated theoretical percentages.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and theoretical studies specifically for the compound This compound are not publicly available.

While extensive research employing quantum chemical calculations such as Density Functional Theory (DFT) has been conducted on a variety of structurally related nitropyrazole derivatives, the specific data required to populate the requested article outline for this compound—including its Frontier Molecular Orbitals (HOMO-LUMO), charge distribution, Natural Bond Orbital (NBO) analysis, reactivity indices, and conformational analysis—could not be located.

The existing literature focuses on other pyrazole compounds, providing valuable insights into the electronic structure and stability of that class of molecules. However, due to the strict requirement to focus solely on this compound, it is not possible to generate the requested article without the specific computational data for this exact compound.

Computational Chemistry and Theoretical Studies of 1 Ethyl 5 Methyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Reaction Mechanism Studies and Transition State Identification

Theoretical studies on the reaction mechanisms for the synthesis of pyrazoles are crucial for understanding reaction pathways and optimizing conditions. For a compound like 1-ethyl-5-methyl-4-nitro-1H-pyrazole, this typically involves the cyclocondensation of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or a related precursor. nih.govmdpi.com

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reactions. Researchers can map the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction pathway can be elucidated, and the rate-determining step can be identified. For instance, in the synthesis of substituted pyrazoles, DFT calculations can help determine the regioselectivity of the cyclization step by comparing the activation energies of the different possible transition states. researchgate.net While specific transition state analyses for this compound are not published, studies on similar heterocyclic syntheses demonstrate that this approach can clarify ambiguous mechanistic questions and guide synthetic efforts.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic properties, which serve as a vital link between theoretical models and experimental reality. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application used to confirm molecular structures. bohrium.com

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. researchgate.net This is typically achieved by optimizing the molecule's geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts can be compared with experimental data to validate the synthesized structure. Such theoretical analyses can also help assign specific peaks in a complex spectrum and understand how electronic effects from the nitro and ethyl groups influence the chemical environment of the pyrazole (B372694) ring. mdpi.com

Below is a hypothetical table illustrating the type of data generated from such a predictive study.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | 8.0 - 8.5 | 135 - 140 |

| N-Ethyl CH₂ | 4.2 - 4.6 | 45 - 50 |

| N-Ethyl CH₃ | 1.4 - 1.8 | 14 - 18 |

| C5-Methyl CH₃ | 2.5 - 2.9 | 10 - 15 |

| Pyrazole C4 | - | 120 - 125 |

| Pyrazole C5 | - | 145 - 150 |

| Note: These values are illustrative examples based on typical ranges for similar pyrazole derivatives and do not represent published experimental or calculated data for this compound. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility at an atomic level. nih.gov For pyrazole derivatives, MD simulations complement static quantum mechanical calculations by exploring their dynamic nature. eurasianjournals.com

Exploration of Dynamic Behavior and Conformational Space

MD simulations of this compound would allow for a detailed exploration of its conformational landscape. eurasianjournals.com The primary focus would be on the rotational freedom of the ethyl and nitro groups. Simulations can reveal the preferred orientations (conformers) of these substituents relative to the pyrazole ring and the energy barriers between different conformations. nih.gov

For example, a simulation could track the dihedral angles involving the N-ethyl group to understand its flexibility and interaction with the rest of the molecule. Similarly, the orientation of the nitro group, which can influence the molecule's electronic properties and intermolecular interactions, can be monitored. Studies on related nitropyrazoles have used crystallographic data to analyze these conformations, noting that the nitro group's planarity with the ring can be affected by adjacent substituents. mdpi.com MD simulations extend this analysis to the solution phase, providing a more realistic picture of the molecule's behavior in different environments. nih.gov

Cheminformatics and Machine Learning Approaches

Cheminformatics and machine learning are increasingly being applied to accelerate the discovery and optimization of new molecules and reactions. eurasianjournals.com These data-driven approaches are valuable in studying classes of compounds like pyrazole derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to a specific property of interest. For pyrazole derivatives, QSPR models have been developed to predict various properties, including biological activity and physicochemical characteristics. nih.gov

To build a QSPR model applicable to this compound, one would first need a dataset of diverse pyrazole compounds with measured values for a target property. For each compound, a set of molecular descriptors (numerical representations of chemical information) would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. Machine learning algorithms would then be used to create a mathematical equation linking these descriptors to the property. Such a model could then predict the properties of this compound based on its calculated descriptors.

Reaction Outcome Prediction and Yield Optimization

Machine learning models can also be trained to predict the outcomes of chemical reactions, including the expected yield or the likelihood of success. For the synthesis of substituted pyrazoles, a model could be built using a database of previously reported reactions. eurasianjournals.com The inputs to the model would be features describing the reactants (e.g., the specific hydrazine and dicarbonyl compound), the reagents, and the reaction conditions (solvent, temperature, catalyst).

By inputting the proposed reactants and conditions for the synthesis of this compound, such a model could predict the likely yield. This predictive capability allows for the in silico screening of different synthetic routes and conditions, enabling chemists to identify the most promising pathways for laboratory execution, thereby saving time and resources.

Molecular Design and Targeted Chemical Space Exploration

There is no available research that details the molecular design principles or the exploration of the targeted chemical space specifically for this compound. Computational studies often employ these methods to identify and optimize novel compounds with desired properties, but such work has not been published for this particular pyrazole derivative.

Application of Predictive Insights and Explainability Algorithms (e.g., PIXIE)

The application of predictive algorithms, including explainability algorithms like PIXIE (Predictive, Interpretable, and Explainable), to forecast the properties or behavior of this compound has not been documented. These advanced computational tools are crucial for understanding the structure-activity relationships of chemical compounds, yet their use in the context of this molecule is absent from the literature.

Integration of Quantum Mechanics-derived Descriptors in Machine Learning Models

While the integration of quantum mechanics (QM)-derived descriptors into machine learning (ML) models is a powerful approach for enhancing the predictive accuracy of chemical properties, no studies have been found that apply this methodology to this compound. Research on other molecules has demonstrated that descriptors derived from QM calculations can significantly improve the performance of ML models in predicting various endpoints. chemrxiv.orgnih.govnih.govunits.it However, the application of this synergistic approach to the target compound has not been explored.

Generally, QM descriptors can be beneficial for the performance of directed message passing neural networks (D-MPNNs) on small datasets, provided the descriptors correlate well with the targets and can be computed with high accuracy. chemrxiv.org Strategic integration of these descriptors can lead to data-efficient and interpretable models that facilitate de novo drug and material design. chemrxiv.org

Data-Driven Approaches in Chemical Discovery

Data-driven approaches are increasingly used to accelerate the discovery and development of new chemical entities. These methods leverage large datasets to identify patterns and predict the properties of novel compounds. A review of the literature reveals no data-driven discovery efforts specifically targeting this compound.

The absence of dedicated research on this compound across these critical areas of computational chemistry highlights a notable gap in the scientific record. Further investigation is required to elucidate the computational and theoretical characteristics of this compound.

Advanced Chemical Applications of 1 Ethyl 5 Methyl 4 Nitro 1h Pyrazole and Derivatives

Role as Ligands in Coordination Chemistry

Pyrazole (B372694) and its derivatives are well-established as effective ligands in coordination chemistry. researchgate.netresearchgate.net The presence of two nitrogen atoms, one pyridinic (sp2-hybridized and electron-donating) and one pyrrolic (unless deprotonated), allows them to form stable coordination complexes with a wide array of metal ions. pen2print.org The electronic properties of the pyrazole ring can be finely tuned by the addition of substituents, such as the ethyl, methyl, and electron-withdrawing nitro groups in 1-ethyl-5-methyl-4-nitro-1H-pyrazole, which in turn influences the properties of the resulting metal complexes. researchgate.net

The synthesis of metal-pyrazole complexes is typically achieved through straightforward reaction pathways. A common method involves the direct reaction of a pyrazole derivative with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govmdpi.com For instance, mononuclear complexes of cobalt (II) and cadmium (II) have been successfully synthesized by reacting pyrazole-derived ligands with the corresponding metal salts in an aqueous ethanolic solution. nih.gov Similarly, pyrazolone (B3327878) derivatives, which are structurally related to pyrazoles, have been used to prepare complexes with transition metals like manganese, cobalt, nickel, and copper. mdpi.com The synthesis often involves dissolving the ligand in a hot ethanol solution, followed by the addition of an aqueous solution of the metal salt, leading to the precipitation of the complex. mdpi.com

The versatility of pyrazole-based ligands like this compound stems from their ability to adopt various coordination modes. researchgate.netresearchgate.net This flexibility allows for the formation of complexes with diverse geometries and nuclearities (the number of metal centers in a complex). researchgate.net Pyrazoles can act as neutral monodentate ligands, coordinating to a single metal ion through the pyridinic nitrogen atom. They can also function as bridging ligands, where the two nitrogen atoms coordinate to two different metal centers, forming binuclear or polynuclear structures. researchgate.net When functionalized with other donor groups, pyrazole derivatives can act as bidentate or polydentate chelating agents. researchgate.netresearchgate.net This variety in bonding gives rise to numerous coordination geometries around the metal center, including distorted octahedral and square planar configurations, with metal coordination numbers ranging from two to eight. researchgate.netmdpi.com

| Coordination Mode | Description | Resulting Structure Type |

|---|---|---|

| Monodentate | Coordinates to a single metal center via one nitrogen atom. | Mononuclear complexes |

| Exo-bidentate (Bridging) | The two nitrogen atoms of the pyrazole ring bridge two different metal centers. | Binuclear or Polynuclear complexes |

| Chelating (Polydentate) | The pyrazole is part of a larger ligand that binds to a single metal center at multiple points. | Mononuclear chelate complexes |

The ability of pyrazoles to adopt multiple coordination modes and participate in non-covalent interactions like hydrogen bonding leads to a remarkable structural diversity in their coordination compounds. mdpi.com These range from simple, discrete mononuclear units to complex, self-assembled supramolecular architectures. researchgate.netmdpi.com For example, mononuclear complexes can be formed where the central metal ion is coordinated by several pyrazole ligands and other co-ligands like water or chloride ions. mdpi.com In other cases, the bridging nature of the pyrazole ring facilitates the construction of polynuclear complexes, including dimers, trimers, and extended one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.org This structural variety is crucial as the architecture of the complex often dictates its physical and chemical properties, such as magnetic behavior, luminescence, and catalytic activity. rsc.org

Metal complexes featuring pyrazole-derived ligands have emerged as significant catalysts in various chemical transformations, particularly in the field of homogeneous catalysis. nih.govmdpi.com The electronic and steric properties of the pyrazole ligand can be modified to influence the activity and selectivity of the metal catalyst. nih.gov

Recent research has demonstrated the catalytic potential of in-situ-formed complexes of nitro-functionalized pyrazole derivatives and copper (II) salts. mdpi.comcnr.it These complexes have shown good catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.comcnr.it The efficiency of these catalysts was found to depend on factors such as the nature of the copper salt's counter-ion and the solvent used. mdpi.comcnr.it Specifically, a complex formed between a pyrazole-based ligand and copper (II) acetate (B1210297) in methanol was identified as a particularly effective catalyst for this oxidation reaction. mdpi.comcnr.it Furthermore, certain cobalt (II) complexes with pyrazole-carboxylic acid derivatives have been shown to act as bifunctional catalysts, exhibiting excellent activity for the oxygen evolution reaction (OER). rsc.org

Precursors and Scaffolds in Agrochemical Chemistry

The pyrazole nucleus is a highly effective pharmacophore that is frequently incorporated into the design of modern agrochemicals. nih.gov Its presence in a molecule can confer potent biological activity, leading to its use in a range of commercial products. nih.gov Substituted pyrazoles serve as crucial intermediates and structural scaffolds for the synthesis of new active ingredients, particularly in the search for novel fungicides to combat crop diseases and overcome resistance to existing treatments. nih.govnih.gov

The pyrazole ring is a key structural component in a number of highly successful commercial fungicides. nih.gov These compounds often function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in the respiratory cycle of fungi. nih.gov The design strategy frequently involves creating pyrazole carboxamide derivatives, where substituents on the pyrazole ring and the amide nitrogen are varied to optimize fungicidal activity against specific pathogens. nih.govnih.gov

Numerous studies have focused on synthesizing novel pyrazole derivatives and evaluating their fungicidal properties. Bioassays have shown that many of these compounds exhibit considerable activity against a broad spectrum of plant pathogenic fungi, including Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov The specific substituents on the pyrazole ring play a critical role in determining the efficacy and spectrum of activity. nih.gov The development process often begins with a pyrazole-carboxylate intermediate, which is then elaborated into a range of target molecules for biological screening. nih.gov

| Commercial Fungicide | Key Structural Feature | Mode of Action | Common Fungal Targets |

|---|---|---|---|

| Bixafen | Pyrazole-carboxamide | SDHI | Septoria, Rusts, Powdery Mildew |

| Fluxapyroxad | Pyrazole-carboxamide | SDHI | Botrytis, Powdery Mildew, Rusts |

| Penthiopyrad | Pyrazole-carboxamide | SDHI | Rhizoctonia, Botrytis, Sclerotinia |

| Isopyrazam | Pyrazole-carboxamide | SDHI | Septoria, Ramularia, Rusts |

| Pyraclostrobin | Strobilurin with pyrazole ring | QoI (respiration inhibitor) | Broad spectrum including downy and powdery mildews |

Development of Insecticides and Herbicides

The pyrazole ring is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial pesticides. acs.org Pyrazole derivatives have demonstrated a broad spectrum of activity, functioning as potent insecticides, herbicides, and fungicides. acs.orgresearchgate.net The mechanism of action for many phenylpyrazole insecticides, for instance, involves blocking the GABA receptors in insects, which disrupts the central nervous system and leads to death by hyperexcitation. frontiersin.org

Research has shown that the biological activity of pyrazole derivatives can be finely tuned by altering the substituents on the ring. For example, a series of novel 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives were synthesized and tested for herbicidal activity. researchgate.net In this study, compounds with a 1-ethyl group, such as N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide, exhibited a potent combination of herbicidal efficacy against lowland weeds and excellent crop safety. researchgate.net Similarly, other studies have synthesized novel pyrazole compounds showing significant herbicidal effects. For instance, certain substituted pyrazole isothiocyanates displayed good herbicidal activities against weeds like Echinochloa crusgalli and Cyperus iria. mdpi.com

In the realm of insecticides, various pyrazole amides have been developed that show notable control against a range of pests including Plutella xylostella (diamondback moth) and Helicoverpa armigera. acs.org The specific substitution pattern is crucial; for example, a study on flupyrimin (B3323723) analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit found that several compounds achieved 100% lethality against Plutella xylostella at a concentration of 400 µg/ml. frontiersin.org While direct studies on this compound are not extensively reported in this context, the established efficacy of related alkyl-substituted and nitro-containing pyrazoles suggests its potential as a scaffold for developing new agrochemicals. The presence of the nitro group, a strong electron-withdrawing substituent, can significantly influence the molecule's interaction with biological targets.

Table 1: Herbicidal and Insecticidal Activity of Representative Pyrazole Derivatives

| Compound Name/Class | Target Species | Activity Measurement | Result |

|---|---|---|---|

| N-(2,4-difluorophenyl)-1-ethyl-3-(3-trifluoromethylphenoxy)pyrazole-4-carboxamide | Annual lowland weeds | Effective Dosage | Good activity at 33 g a.i./ha |

| Substituted Pyrazole Isothiocyanate (Compound 3-1) | Echinochloa crusgalli L. | EC50 Value | 64.32 µg/mL |

| Substituted Pyrazole Isothiocyanate (Compound 3-7) | Dactylis glomerata L. | EC50 Value | 59.41 µg/mL |

| Phenylpyrazole Amide (Compound A1) | Chilo suppressalis | LC50 Value | 2.271 mg/L |

| Flupyrimin Analog (Compound B4) | Plutella xylostella | Mortality | >70% at 25 µg/ml |

Applications in Materials Science

The unique structural and electronic properties of nitropyrazole derivatives make them valuable candidates for various applications in materials science, ranging from high-energy-density materials to functional polymers and chemosensors.

Nitrated pyrazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered substantial attention in the field of energetic materials. uni-muenchen.deresearchgate.net Their appeal stems from several desirable properties, including high positive heats of formation, high density, and good thermal stability, which are crucial for developing high-performance, insensitive explosives and propellants. uni-muenchen.demdpi.com The energy released by these compounds often comes from the breaking of high-energy N-N and C-N bonds, producing environmentally friendly N₂ gas upon decomposition. nih.gov

The energetic performance of pyrazole-based compounds is heavily influenced by the degree of nitration and the nature of other substituents. uni-muenchen.de For instance, increasing the number of nitro groups on the pyrazole ring generally enhances detonation properties like velocity and pressure. nih.gov Simple mononitropyrazoles such as 1-methyl-3-nitropyrazole (3-MNP) and 1-methyl-4-nitropyrazole (4-MNP) are often used as intermediates for more powerful explosives. nih.gov The introduction of alkyl groups, such as the ethyl and methyl groups in this compound, can also modulate properties like melting point and sensitivity. uni-muenchen.de While the energetic performance of this compound has not been specifically detailed, data from related compounds provide insight into its potential. For example, di- and trinitropyrazoles exhibit significantly higher performance than mononitro derivatives. uni-muenchen.de Research on alkyl-bridged nitropyrazoles has shown that modifications to the alkyl chain and functional groups can be used to fine-tune performance and sensitivity parameters. uni-muenchen.deresearchgate.net Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole, for example, exhibits a high density (1.83 g cm⁻³) and a calculated detonation velocity of 8931 m s⁻¹, superior to RDX. acs.org

Table 2: Energetic Properties of Selected Nitropyrazole Derivatives

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) |

|---|---|---|---|

| 1-methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 |

| 1-methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 |

| 3,4-dinitropyrazole (DNP) | 1.67 | 7.76 | 25.57 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 m s⁻¹ (calc.) | 35.9 GPa (calc.) |

Data for 3-MNP, 4-MNP, and DNP from reference nih.govresearchgate.net. Data for Dihydrazinium salt from reference acs.org.

Pyrazole derivatives are versatile building blocks that have found applications in polymer and materials chemistry. acs.org The pyrazole ring can be incorporated into polymer backbones or used as a pendant group to impart specific functionalities such as thermal stability, chelating ability, or specific optical properties.

One significant application is in the creation of microporous organic polymers (MOPs). For example, a pyrazole-based MOP (MOP-PZ) was synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material demonstrated high performance in CO₂ capture, showcasing the utility of the pyrazole scaffold in creating functional porous materials for environmental applications. acs.org In another study, semi-linear pyrazole-containing polymeric structures, including oligomers, copolymers, and homopolymers, were synthesized. ias.ac.in These materials exhibited high thermal stability, and their photoluminescence properties were investigated, with the copolymer analogue showing high sensitivity towards acetate anions. ias.ac.in

Furthermore, pyrazole derivatives can be designed as monomers for polymerization. Vinylpyrazoles, for instance, can undergo polymerization, although high temperatures can sometimes lead to competing reactions. nih.gov The reactivity of such monomers is influenced by substituents on the pyrazole ring; for example, 3,5-dimethyl-4-nitropyrazole did not readily undergo a [2+2]-cycloaddition reaction that was successful for other vinylpyrazoles, indicating the strong electron-withdrawing effect of the nitro group. nih.gov While the direct polymerization of this compound has not been reported, its structure suggests potential as a monomer or a precursor to monomers for creating novel functional polymers with tailored electronic and physical properties.

The pyrazole scaffold is an excellent platform for the design of chemosensors due to the ability of its adjacent nitrogen atoms to act as effective chelating ligands for metal ions. researchgate.net This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence, allowing for the sensitive and selective detection of specific ions. researchgate.net

A variety of pyrazole-based chemosensors have been developed for detecting a range of metal cations, including environmentally and biologically significant ions like Cu²⁺, Al³⁺, and Ni²⁺. researchgate.net The sensing mechanism typically involves the coordination of the metal ion to the nitrogen atoms of the pyrazole ring, which perturbs the electronic structure of the molecule. If the pyrazole is conjugated with a fluorophore, this coordination can lead to either an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. mdpi.com

The selectivity and sensitivity of a pyrazole-based sensor can be tuned by modifying the substituents on the ring. The electron-donating or electron-withdrawing nature of these groups influences the electron density on the nitrogen atoms and, consequently, their binding affinity for different metal ions. The nitro group in this compound is a strong electron-withdrawing group, which would significantly modulate the electronic properties of the pyrazole ring. This modification could make it a candidate for designing selective chemosensors, as the altered electronic landscape could favor binding with specific metal ions over others.

Utility as Building Blocks in Complex Organic Synthesis

Nitropyrazoles, including structures like this compound, are highly valuable intermediates in organic synthesis. nih.gov The pyrazole ring is robust and aromatic, while the nitro group provides a versatile chemical handle that can be transformed into various other functional groups or used to direct further reactions. nih.govresearchgate.net

One of the primary uses of nitropyrazoles is as precursors for the synthesis of more complex, fused heterocyclic systems. researchgate.net The nitro group at the C4 position is particularly useful. It can undergo nucleophilic aromatic substitution, where the nitro group is displaced by a suitable nucleophile. This reactivity allows for the introduction of a wide range of functionalities at this position.

Alternatively, the nitro group can be readily reduced to an amino group. The resulting aminopyrazole is a key bifunctional intermediate. The amino group, being a potent nucleophile, can react with 1,3-bielectrophiles to construct a new ring fused to the pyrazole core. researchgate.net This strategy is widely employed for the synthesis of important heterocyclic families such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which themselves have diverse biological and material applications. researchgate.net For example, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound is a classic method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) system. The versatility of the nitropyrazole precursor thus provides a straightforward entry into libraries of complex heterocyclic compounds with potential applications in drug discovery and materials science. nih.gov

Synthesis of Amide Compounds via Cross-Coupling

The synthesis of amide derivatives from this compound is a multi-step process that leverages the reactivity of the pyrazole core. While direct cross-coupling of the nitro-pyrazole to form an amide is not a standard transformation, a highly efficient and plausible pathway involves the initial reduction of the nitro group to an amine, followed by a catalytic amide coupling reaction. This sequence allows for the formation of a stable amide linkage at the C4 position of the pyrazole ring.

The key intermediate in this synthesis is 4-amino-1-ethyl-5-methyl-1H-pyrazole. The nitro group at the 4-position of the starting material, this compound, is readily reduced to a primary amine under various conditions. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reactions with reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. The resulting 4-aminopyrazole is a versatile building block for the subsequent amide bond formation.

The coupling of 4-amino-1-ethyl-5-methyl-1H-pyrazole with carboxylic acids to yield the corresponding amide derivatives can be achieved through several catalytic methods. These methods often employ coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amino group of the pyrazole.

One of the most widely used methods for amide bond formation is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov In this process, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the aminopyrazole to form the amide bond.

Alternatively, modern catalytic systems can be employed. For instance, boronic acids have been used to catalyze the amidation of pyrazole amines with carboxylic acids. nih.gov This approach offers a different mechanistic pathway for the formation of the amide linkage.

Another relevant cross-coupling strategy in pyrazole chemistry is the Buchwald-Hartwig amination. nih.govacs.orgacs.org This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide with an amine. In the context of the target molecule, this would necessitate the conversion of this compound to a 4-halo derivative, such as 4-bromo-1-ethyl-5-methyl-1H-pyrazole. This halo-pyrazole could then be coupled with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand to form the corresponding 4-aminopyrazole derivative. While this method does not directly yield an amide, it is a powerful tool for creating the key C-N bond, and the resulting aminopyrazole can be further functionalized to an amide in a subsequent step. The scope of the Buchwald-Hartwig amination on pyrazole rings has been shown to be broad, accommodating a variety of amine coupling partners. nih.gov

The choice of synthetic route and specific reaction conditions depends on the desired amide derivative and the functional groups present on the carboxylic acid coupling partner. Optimization of catalyst, solvent, base, and temperature is often necessary to achieve high yields and purity of the final amide product.

Detailed Research Findings

Research into the synthesis of pyrazole amides has demonstrated the viability of various catalytic approaches. For example, the synthesis of pyrazole-thiophene-based amides has been accomplished by reacting 5-bromothiophene carboxylic acid with different pyrazole amines. nih.gov These studies have explored different protocols, including the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) and DCC/DMAP in dichloromethane (B109758) (DCM). nih.gov The yields of these reactions can vary significantly based on the chosen methodology.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully used to further functionalize pyrazole amide derivatives. nih.gov This highlights the robustness of the pyrazole core and its amide derivatives to undergo further transformations, allowing for the synthesis of a diverse library of complex molecules.

The table below summarizes representative yields for the synthesis of pyrazole amides using different catalytic methods, based on analogous systems reported in the literature.

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Reagent | Solvent | Yield (%) | Reference |

| 1 | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 5-bromothiophene carboxylic acid | TiCl₄ | Pyridine | 12 | nih.gov |

| 2 | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 5-bromothiophene carboxylic acid | DCC/DMAP | DCM | 8 | nih.gov |

| 3 | 4-Bromo-1H-imidazole | 3-Propylphenylamine | Pd precatalyst / tBuBrettPhos | THF | 50-69 | nih.gov |

| 4 | 4-Bromo-1-tritylpyrazole | Aryl- or alkylamines | Pd(dba)₂ / tBuDavePhos | - | Good | nih.gov |

Note: The data in this table is based on analogous pyrazole systems and is intended to be representative of the yields that can be expected for the synthesis of amide derivatives of 1-ethyl-5-methyl-1H-pyrazole.

Future Research Directions and Perspectives on Nitropyrazole Chemistry

Development of Novel, Sustainable, and Eco-Friendly Synthetic Routes

The synthesis of nitropyrazoles has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. nih.gov The future of synthesizing 1-ethyl-5-methyl-4-nitro-1H-pyrazole and related compounds lies in the adoption of green chemistry principles.

Key Research Thrusts:

Alternative Nitrating Agents: A primary goal is to replace traditional nitrating agents with greener alternatives. nih.govresearchgate.net Research is exploring the use of reagents like oxone in aqueous solutions, which offers advantages such as operational simplicity, safety, and mild reaction conditions. nih.gov

Catalyst-Free and Solvent-Free Conditions: Innovative methods are being developed to minimize waste and energy consumption. This includes synthesis via grinding in a mortar and pestle or using recyclable catalysts like silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) in solvent-free environments. nih.govimpactfactor.org Such methods have proven effective for various pyrazole (B372694) derivatives, offering high yields and easy catalyst recovery. nih.gov

Microwave and Ultrasonic Irradiation: These techniques accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. impactfactor.org They represent a more energy-efficient pathway for pyrazole synthesis.

Biomass-Derived Feedstocks: A forward-looking approach involves using biomass-derived alcohols as primary feedstocks. rsc.org Iron-catalyzed multicomponent synthesis strategies can produce tri-substituted pyrazoles through dehydrogenative coupling, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org

| Synthetic Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Nitration | Use of oxone as a nitrating agent in water. | Mild conditions, safety, economical, simple operation. | nih.gov |

| Mechanochemistry | Solvent-free synthesis by grinding reactants. | Reduced solvent waste, energy efficiency. | impactfactor.org |

| Heterogeneous Catalysis | Use of recyclable solid acid catalysts (e.g., SBPASA). | High yields, catalyst reusability, solvent-free conditions. | nih.gov |

| Iron-Catalyzed Tandem Reactions | Coupling of biomass-derived alcohols and hydrazines. | Use of sustainable feedstocks, avoidance of noble metals. | rsc.org |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

While the synthesis of the pyrazole core is well-established, the selective functionalization of pre-existing nitropyrazole scaffolds like this compound remains a fertile area for research. The focus is on developing methods for precise C-H activation and other selective transformations.

Areas of Investigation:

Regioselective C-H Activation: Recent studies have demonstrated the guided, transition-metal-catalyzed arylation of 4-nitropyrazoles. acs.orgresearchgate.net This provides a powerful tool for functionalizing the pharmacologically relevant pyrazole core at specific positions, such as the C5 position. acs.orgresearchgate.net Future work will likely expand the scope of coupling partners and catalysts to enable even more diverse and complex structures.

Stepwise Cycloaddition Mechanisms: The reaction of N-monosubstituted hydrazones with nitroolefins presents a novel and highly regioselective route to substituted pyrazoles. organic-chemistry.orgorganic-chemistry.org Investigations into the key nitropyrazolidine intermediate suggest a stepwise cycloaddition mechanism, and further exploration of this pathway could unlock new synthetic possibilities. organic-chemistry.org

Transformations of the Nitro Group: The nitro group itself is a versatile functional handle. Research into its selective reduction to an amino group or its participation in cyclization reactions could yield novel pyrazole-annulated heterocyclic systems. For instance, 5-amino-3-phenyl-4-nitropyrazole has been shown to cyclize into pyrazolo[5,1-c]-1,2,4-triazines. ias.ac.in

Application of Advanced Spectroscopic Characterization Techniques

The unambiguous characterization of nitropyrazole isomers and derivatives is crucial for understanding their properties and reactivity. While standard techniques like NMR and IR spectroscopy are foundational, advanced methods are necessary to probe subtle structural and electronic details.

Future applications will likely involve:

Multinuclear NMR Spectroscopy: In addition to ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy is a particularly powerful tool for the structural and tautomeric analysis of nitrogen-containing heteroaromatics like pyrazoles. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure, including bond lengths, angles, and intermolecular interactions, which is critical for understanding the properties of advanced materials. mdpi.com

Computational Spectroscopy: Theoretical calculations of NMR and IR spectra are increasingly used to complement experimental data. jocpr.com Comparing calculated spectra with experimental results can aid in the correct assignment of signals and the confirmation of proposed structures.

| Technique | Information Provided | Relevance to Nitropyrazole Chemistry |

|---|---|---|